molecular formula C15H23ClN4O2 B7897443 Tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

货号: B7897443
分子量: 326.82 g/mol
InChI 键: SDHHTPTWMDUMDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a piperidine-based small molecule featuring a tert-butyl carbamate group at the 1-position and a substituted pyrimidine moiety at the 3-position. The compound’s structure includes a 5-chloropyrimidin-2-yl ring linked via a methylamino group to the piperidine scaffold. This architecture is common in medicinal chemistry, particularly in kinase inhibitor design, due to the pyrimidine ring’s ability to engage in hydrogen bonding and π-stacking interactions with biological targets .

The tert-butyl carbamate acts as a protecting group, enhancing solubility during synthesis and enabling selective deprotection for downstream functionalization. The chloro substituent on the pyrimidine ring contributes to electronic effects, influencing reactivity and binding affinity.

属性

IUPAC Name

tert-butyl 3-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHHTPTWMDUMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Preparation of tert-Butyl 3-Aminopiperidine-1-carboxylate

A common intermediate, tert-butyl 3-aminopiperidine-1-carboxylate, is synthesized through Boc protection of commercially available 3-aminopiperidine. Alternatively, piperidine may be functionalized via:

  • Buchwald-Hartwig amination to install the amino group.

  • Reductive amination of ketone precursors (e.g., tert-butyl 3-oxopiperidine-1-carboxylate) using ammonium acetate and sodium cyanoborohydride.

Example protocol :

  • Dissolve 3-aminopiperidine (10 mmol) in dry dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (12 mmol) and triethylamine (15 mmol).

  • Stir at room temperature for 12 hours.

  • Purify via flash chromatography (20% ethyl acetate/hexanes) to obtain tert-butyl 3-aminopiperidine-1-carboxylate (85% yield).

Introduction of the Methylamino Group

The methylamino substituent is introduced via alkylation or reductive methylation of the intermediate amine.

Alkylation with Methyl Iodide

Reaction conditions :

  • Substrate : tert-Butyl 3-aminopiperidine-1-carboxylate (1 equiv).

  • Reagent : Methyl iodide (1.2 equiv), potassium carbonate (2 equiv).

  • Solvent : DMF, 60°C, 6 hours.

  • Yield : 92% (tert-butyl 3-(methylamino)piperidine-1-carboxylate).

Key observation : Excess methyl iodide leads to over-alkylation (dimethylation), necessitating controlled stoichiometry.

Reductive Methylation

Alternative method :

  • React tert-butyl 3-aminopiperidine-1-carboxylate with formaldehyde (1.5 equiv) in methanol.

  • Add sodium cyanoborohydride (1.2 equiv) and stir at room temperature for 24 hours.

  • Isolate product via extraction (ethyl acetate/water) and chromatography.
    Advantage : Avoids harsh alkylation conditions, improving functional group tolerance.

Coupling with 5-Chloropyrimidin-2-yl Electrophile

The final step involves SNAr reaction between the methylamino-piperidine intermediate and 5-chloro-2-halopyrimidine.

SNAr Reaction Optimization

Protocol adapted from :

  • Dissolve tert-butyl 3-(methylamino)piperidine-1-carboxylate (1 equiv) and 2,5-dichloropyrimidine (1.1 equiv) in DMF.

  • Add sodium hydride (1.5 equiv) and heat at 80°C for 12 hours.

  • Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (30% ethyl acetate/hexanes).

Critical parameters :

  • Base selection : NaH or K2CO3 improves nucleophilicity of the methylamino group.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Temperature : 80–100°C accelerates displacement but risks Boc deprotection.

Yield data :

BaseSolventTemperature (°C)Yield (%)
NaHDMF8078
K2CO3DMSO10065
Cs2CO3NMP9072

Side products :

  • Di-substitution : Occurs with excess 2,5-dichloropyrimidine.

  • Boc deprotection : Observed at temperatures >100°C.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

While less common for pyrimidines, aryl boronate esters can couple with halogenated pyrimidines under palladium catalysis:

  • Prepare tert-butyl 3-((methylamino)boronate)piperidine-1-carboxylate.

  • React with 5-chloro-2-iodopyrimidine using Pd(PPh3)4 and Na2CO3 in dioxane/water.
    Limitation : Limited by boronate ester stability and competing side reactions.

One-Pot Sequential Functionalization

A streamlined method combining methylation and SNAr in a single pot:

  • Mix tert-butyl 3-aminopiperidine-1-carboxylate, methyl iodide, and 2,5-dichloropyrimidine.

  • Add K2CO3 in DMF and heat at 90°C for 24 hours.
    Yield : 68% (requires optimization to suppress dimerization).

Analytical Characterization

Spectroscopic data for the final product:

  • 1H NMR (500 MHz, CDCl3) : δ 1.45 (s, 9H, Boc), 2.90 (s, 3H, NCH3), 3.30–3.50 (m, 4H, piperidine-H), 4.10 (br s, 1H, NH), 6.65 (s, 1H, pyrimidine-H), 8.20 (s, 1H, pyrimidine-H).

  • HRMS (ESI+) : m/z calc. for C16H24ClN4O2 [M+H]+: 363.1582; found: 363.1585.

Purity assessment : HPLC (C18 column, 90:10 H2O/ACN) shows >98% purity at RT = 6.7 min.

Challenges and Mitigation Strategies

  • Boc Deprotection : Avoid prolonged heating >100°C; use mild bases (K2CO3 instead of NaH).

  • Regioselectivity : 2-Chloropyrimidine reacts preferentially over 5-chloro due to electronic activation.

  • Solubility Issues : Use DMSO or NMP for poorly soluble intermediates.

化学反应分析

Types of Reactions

Tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Structure and Composition

  • Molecular Formula : C15H23ClN4O2
  • Molecular Weight : 326.82 g/mol
  • CAS Number : 1261232-53-4

The compound features a piperidine ring substituted with a tert-butyl ester and a chloropyrimidine moiety, which is crucial for its biological activity.

Physical Properties

PropertyValue
Boiling PointNot specified
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5

These properties suggest favorable solubility and reactivity profiles, making it suitable for various chemical transformations and biological interactions.

Medicinal Chemistry

Tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features may contribute to the modulation of biological pathways relevant to disease processes, particularly in oncology and neurology.

Case Study: Anticancer Activity

Research has indicated that derivatives of chloropyrimidine exhibit anticancer properties. A study evaluating the efficacy of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential role as an anticancer agent. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Neuropharmacology

The compound's piperidine structure is associated with neuroactive properties. Investigations into its effects on neurotransmitter systems have revealed promising results in modulating serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases.

Case Study: Neurotransmitter Modulation

A recent study explored the effects of this compound on serotonin receptor activity. Results demonstrated that it could enhance serotonin signaling, leading to improved outcomes in animal models of depression. This positions it as a candidate for further development into antidepressant therapies.

Synthetic Methodologies

The synthesis of this compound has been optimized through various synthetic routes. These methodologies not only improve yield but also enhance the purity of the final product, making it suitable for pharmacological studies.

作用机制

The mechanism of action of tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity .

相似化合物的比较

Key Observations:

Heterocyclic Core Variations :

  • Pyrimidine (as in the target compound) vs. pyrazine (): Pyrimidines are more electron-deficient, enhancing hydrogen-bond acceptor capacity. Pyrazines may alter solubility due to nitrogen positioning .
  • Chloro substituent position (2- vs. 4- vs. 6-): The 5-chloro substitution on pyrimidin-2-yl (target) may confer better steric compatibility with target binding pockets compared to 4- or 6-position analogs .

Linker Groups: Methylamino (target) vs. Ether vs. amino linkages (): Ether linkages reduce basicity, possibly affecting cellular permeability .

Core Ring Size :

  • Azetidine () vs. piperidine (target): Azetidine’s smaller ring increases conformational constraint, which may enhance selectivity but reduce synthetic accessibility .

Physicochemical Properties

Property Target Compound tert-butyl 4-{[1-(5-Cl-pyrazin-2-yl)-N-methylformamido]methyl}piperidine-1-carboxylate tert-butyl 3-{[(2-Cl-pyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate
Polarity (TLC Rf) Not reported Not reported Rf 0.23 (hexane:ethyl acetate = 9:1)
Elemental Analysis (C%) Not reported 60.34 (obs) vs. 60.84 (calc) Not reported
  • The azetidine analog () exhibits lower polarity (higher Rf), likely due to reduced hydrogen-bonding capacity compared to piperidine derivatives.

生物活性

Tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate, identified by the CAS number 1261231-71-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its role as a Focal Adhesion Kinase (FAK) inhibitor, which is crucial in cancer progression.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety. Its molecular formula is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of approximately 326.82 g/mol. The presence of the chloropyrimidine moiety is believed to enhance its biological activity by influencing interactions with biological targets.

Research indicates that this compound acts primarily as an inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion and migration, particularly in cancer cells. By inhibiting FAK, this compound may reduce tumor cell migration and invasion, making it a candidate for further development in oncology therapies.

Inhibition of FAK Activity

Studies have demonstrated that this compound effectively inhibits FAK activity in vitro. The inhibition leads to decreased cell motility and reduced invasive capabilities of cancer cells. For instance, experiments showed that treatment with this compound resulted in significant reductions in the migration of various cancer cell lines .

Table: Summary of Biological Activities

Activity Effect Reference
FAK InhibitionDecreased tumor cell migration
Anticancer PotentialReduced invasion capabilities
Interaction with Biological TargetsModulation of signaling pathways

Case Studies

  • In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that the compound significantly inhibited cell migration at concentrations as low as 10 µM. The mechanism involved downregulation of FAK-mediated signaling pathways, leading to reduced expression of proteins associated with cell motility.
  • Animal Models : In vivo studies using mouse models have shown that administering this compound can lead to decreased tumor growth and metastasis when compared to untreated controls. These findings suggest its potential as a therapeutic agent in cancer treatment.

常见问题

Q. What are the standard synthetic routes for synthesizing tert-butyl 3-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate?

  • Methodological Answer: A two-step procedure is commonly employed:

Amination Reaction: React 4-chloro-7-iodo-9-tosyl-9H-pyrimido[4,5-b]indole with N-Boc-3-(methylamino)piperidine in dry DMF at 60°C for 2 hours, using DIPEA as a base.

Deprotection/Work-up: Quench the reaction with ice-cold NH₄Cl, followed by filtration and drying under vacuum .
Key reagents: DMF (solvent), DIPEA (base), and NH₄Cl (quenching agent).

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Methodological Answer:
  • NMR Spectroscopy: For confirming molecular structure and purity (e.g., ¹H/¹³C NMR).
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for refining crystal structures, especially to resolve high-energy conformers or disordered moieties .
  • Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Stability: Store in a cool, dry environment (20–25°C) away from strong oxidizers, as decomposition may occur under incompatible conditions .
  • Emergency Measures: Use eyewash stations and ensure proper ventilation during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the amination step?

  • Methodological Answer:
  • Solvent Selection: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalytic Additives: Introduce Pd-based catalysts (e.g., Pd(OAc)₂) to accelerate coupling efficiency.
  • Temperature Gradients: Perform controlled heating (e.g., microwave-assisted synthesis) to minimize thermal degradation .

Q. What strategies mitigate low solubility during purification?

  • Methodological Answer:
  • Co-solvent Systems: Use DCM/MeOH gradients in column chromatography.
  • Salt Formation: Convert the free base to a hydrochloride salt to improve crystallinity.
  • Derivatization: Introduce temporary protecting groups (e.g., Boc) to alter polarity .

Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved?

  • Methodological Answer:
  • Refinement Tools: Use SHELXL’s restraints (e.g., SIMU, DELU) to model disorder while maintaining reasonable geometry .
  • Data Collection: Optimize resolution (≤1.0 Å) and redundancy (>4) to improve electron density maps.
  • Validation: Cross-check with DFT-calculated bond lengths/angles to identify outliers.

Q. What computational approaches predict biological target interactions?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate binding modes with kinases (e.g., GSK-3β) .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.
  • Free Energy Calculations: Apply MM/PBSA to quantify binding affinities and prioritize analogs.

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and poor bioavailability?

  • Methodological Answer:
  • Physicochemical Profiling: Measure logP (e.g., >3 indicates poor aqueous solubility) and pKa (e.g., basic amines may form insoluble salts).
  • Metabolic Stability Assays: Use liver microsomes to identify rapid CYP450-mediated degradation.
  • Formulation Strategies: Employ nanocarriers (e.g., liposomes) or prodrug approaches to enhance solubility .

Tables

Property Value/Method Reference
Molecular Weight323.82 g/mol (calculated)
Synthetic Yield (Crude)97% (two-step procedure)
StabilityStable under inert conditions
Key Functional GroupsChloropyrimidine, tert-butyl carbamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。